3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
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Overview
Description
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine is a chemical compound with the molecular formula C13H20FN. It is a derivative of cathinone, a natural alkaloid found in the shrub Catha edulis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which play a crucial role in its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
4F-3-methyl-α-PVP: A structural analog with similar psychoactive properties.
N-Ethylpentylone: Another synthetic cathinone with comparable effects.
4-MEAP: A derivative with similar chemical structure and effects
Uniqueness
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethyl group and fluorine atom contribute to its unique interaction with neurotransmitter receptors, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9,15H2,1-2H3 |
InChI Key |
OMLZKOOWWBKKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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